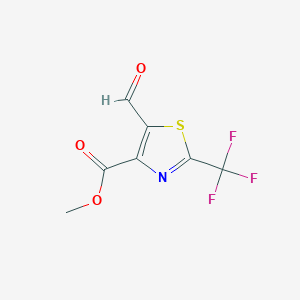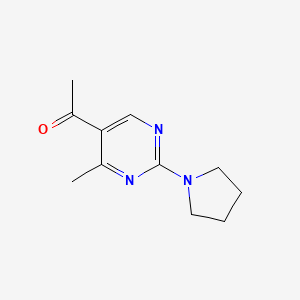
1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is a chemical compound with the molecular formula C25H22BF4N
Méthodes De Préparation
The synthesis of 1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate typically involves the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Applications De Recherche Scientifique
1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a photosensitizer in photochemical reactions, aiding in the study of light-induced processes.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug delivery systems.
Industry: The compound’s unique properties make it useful in various industrial applications, such as in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which 1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. As a photosensitizer, it absorbs light and transfers energy to other molecules, initiating photochemical reactions. This process can lead to the generation of reactive oxygen species, which can further interact with biological molecules.
Comparaison Avec Des Composés Similaires
1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate can be compared with other pyridinium salts, such as:
2,4,6-Triphenylpyrylium tetrafluoroborate: Similar in structure but lacks the ethyl group, leading to different chemical properties and applications.
1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium chloride: Another similar compound with a cyclohexyl group instead of an ethyl group, resulting in different reactivity and uses.
Propriétés
IUPAC Name |
1-ethyl-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N.BF4/c1-2-26-24(21-14-8-4-9-15-21)18-23(20-12-6-3-7-13-20)19-25(26)22-16-10-5-11-17-22;2-1(3,4)5/h3-19H,2H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANUPZDLZWVPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-fluorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid](/img/structure/B2618595.png)

![ethyl 4-(4-{[6-acetyl-3-(methoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2618599.png)
![methyl 2-methyl-5-[(2E)-N-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enamido]-1-benzofuran-3-carboxylate](/img/structure/B2618602.png)
![5,6-Dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2618604.png)
![2-Amino-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2618605.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2618606.png)

![1-benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2618611.png)



![3-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2618617.png)

